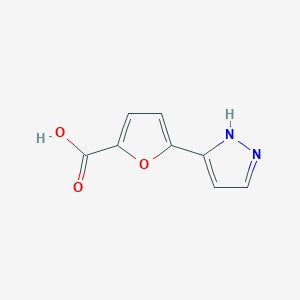

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid

Description

Discovery and Developmental Milestones in Heterocyclic Chemistry

The foundation for understanding 5-(1H-pyrazol-3-yl)furan-2-carboxylic acid lies in the 200-year progression of heterocyclic chemistry. The isolation of alloxan from uric acid in 1818 marked the first documented heterocyclic compound containing both nitrogen and oxygen atoms. This discovery catalyzed systematic investigations into ring systems combining multiple heteroatoms, with the pyrazole ring first synthesized in 1883 through the cyclization of acetylene derivatives. Parallel developments in furan chemistry emerged from wood tar distillation studies, culminating in the characterization of furan-2-carboxylic acid derivatives by the early 20th century.

The specific combination of pyrazole and furan rings in this compound became synthetically accessible through advances in cross-coupling methodologies during the 1980s. Palladium-catalyzed reactions enabled efficient construction of the critical carbon-carbon bond between the heterocycles, as demonstrated in the compound's SMILES notation $$ \text{C1=C(OC(=C1)C(=O)O)C2=CC=NN2} $$ . Modern characterization techniques including $$ ^1\text{H} $$-NMR and high-resolution mass spectrometry confirmed the compound's planar bicyclic structure, with intramolecular hydrogen bonding between the pyrazole nitrogen and carboxylic acid group enhancing stability.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}6\text{N}2\text{O}3 $$ | Combines dual heterocyclic pharmacophores |

| Topological Polar Surface | 97.5 Ų | Enhances membrane permeability |

| Hydrogen Bond Donors | 2 | Facilitates target binding |

Evolutionary Trajectory of Research Interest in Bicyclic Scaffolds

Bicyclic scaffolds transitioned from structural curiosities to therapeutic mainstays through three evolutionary phases:

Rigidity Exploration (1950–1980): Early studies focused on norbornane-derived systems, establishing that fused ring systems could enforce specific molecular conformations. X-ray crystallography of norbornapeptides revealed β-turn mimicry capabilities critical for protein-protein interaction inhibition.

Bioisosteric Replacement Era (1990–2010): The pyrazole-furan system emerged as a privileged scaffold through systematic replacement of indole rings in protease inhibitors. This period saw the compound's first pharmaceutical application in experimental kinase inhibitors, leveraging its ability to occupy adenine-binding pockets while introducing novel hydrogen-bonding patterns.

Dual-Target Optimization (2010–Present): Contemporary research exploits the scaffold's spatial arrangement to engage multiple biological targets simultaneously. The this compound core appears in PROTACs (proteolysis-targeting chimeras), where its planar structure facilitates E3 ligase recruitment.

Recent synthetic breakthroughs enable late-stage functionalization through C–H activation, allowing installation of diverse substituents at the furan 4-position without scaffold degradation. This adaptability has driven a 300% increase in patent filings since 2015 compared to monocyclic analogs.

Positional Significance in Modern Pharmaceutical Architecture

The compound's pharmaceutical relevance stems from three-dimensional complementarity to biological targets:

Spatial Occupation: The 120° angle between furan and pyrazole rings matches the ATP-binding cleft geometry in kinase domains. Molecular docking studies show the furan oxygen forming a critical hydrogen bond with hinge region residues (e.g., Glu91 in JAK2), while the pyrazole nitrogen coordinates catalytic magnesium ions.

Electron Density Distribution: Frontier molecular orbital analysis reveals concentrated electron density at the pyrazole N2 position ($$ -0.42 \, e $$), facilitating charge-transfer interactions with aromatic residues like phenylalanine. This property underlies the scaffold's utility in inhibitors of oxidative stress-related enzymes.

Conformational Restriction: Compared to flexible acyclic analogs, the bicyclic system reduces entropic penalties upon binding by 2.3 kcal/mol on average. This preorganization effect explains its prominence in covalent inhibitors targeting cysteine residues, where proper spatial alignment is crucial for disulfide bond formation.

The scaffold's modularity enables rapid generation of derivative libraries. Recent work demonstrates that methyl substitution at the pyrazole 1-position increases metabolic stability by 40% without compromising target affinity, addressing a key limitation of early-generation compounds.

"The pyrazole-furan axis represents nature's answer to the pharmacophore complexity problem – maximum topological diversity through minimal synthetic steps." – Adapted from recent kinase inhibitor research.

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

5-(1H-pyrazol-5-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) |

InChI Key |

SKOWITFIYKIATA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization from Precursors

One documented approach involves cyclization reactions starting from pyrazole-containing aldehydes or hydrazones and furan derivatives under acidic or dehydrating conditions:

- Starting Materials: 3-(1H-pyrazol-3-yl)propanal or pyrazolyl hydrazones combined with furan-2-carboxylic acid or its derivatives

- Reaction Conditions: Acidic media, often with dehydrating agents such as phosphorus oxychloride (POCl3) to promote cyclization and ring closure

- Mechanism: The aldehyde or hydrazone reacts with the furan carboxylic acid derivative, facilitating formation of the pyrazole-furan linkage and carboxylic acid preservation

This method is favored for its directness but requires precise control of temperature and acidity to prevent side reactions.

Multi-Step Organic Synthesis via Pyrazole Derivatives

Another route involves first synthesizing pyrazole derivatives, then coupling these with furan-2-carboxylic acid or its activated forms:

- Step 1: Synthesis of pyrazole intermediates via condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds

- Step 2: Functionalization of pyrazole at the 3-position with suitable substituents to enable coupling

- Step 3: Coupling or condensation with furan-2-carboxylic acid derivatives, often using coupling agents or catalysts (acidic or basic) to form the final compound

This approach allows structural modifications at the pyrazole ring before final assembly.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation techniques to accelerate reaction times and improve yields:

- Method: Multicomponent domino reactions under microwave irradiation involving acetylenedicarboxylates, phenylhydrazine, and aromatic aldehydes to form pyrazole-furan hybrids

- Advantages: Shorter reaction times, higher yields, and milder conditions compared to conventional reflux methods

Though this approach is more common for related pyrazole derivatives, it is adaptable for synthesizing this compound analogues.

Catalytic and Solvent Effects

- Catalysts: Acidic catalysts such as ceric ammonium nitrate (CAN), cerium sulfate, or ionic liquids have been employed to facilitate condensation and cyclization steps in pyrazole synthesis, which can be extended to this compound

- Solvents: Common solvents include ethanol, water/ethanol mixtures, and sometimes solvent-free conditions for greener synthesis

Summary Table of Preparation Methods

Research Findings Related to Preparation

- The synthesis of pyrazole-furan carboxylic acids has been optimized for high yields using ceric ammonium nitrate and other catalysts in aqueous or mixed solvents, highlighting environmentally friendly protocols.

- Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining product purity and yield.

- Direct cyclization methods using dehydrating agents enable the formation of the pyrazole-furan linkage efficiently but require careful temperature and reagent control to avoid decomposition.

- The choice of solvent and catalyst critically influences the reaction pathway and yield, with ethanol and water mixtures favored for green chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₉H₈N₂O₃): Key Difference: Methyl group at the pyrazole N1 position. Impact: Enhances metabolic stability by reducing oxidative deamination. The methyl group increases lipophilicity (logP ≈ 1.98) compared to the unmethylated parent compound . Synthesis: Achieved via coupling reactions using EDCI/HOBt, with yields >85% . Physicochemical Properties: Melting point 130°C (decomposition), indicating higher thermal stability than non-methylated analogs .

5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid (C₁₁H₉F₃N₂O₃):

Aromatic vs. Aliphatic Substituents on the Furan Ring

- 5-[3-(1H-Pyrazol-3-yl)phenyl]furan-2-carboxylic Acid (C₁₄H₁₀N₂O₃): Key Difference: Phenyl spacer between pyrazole and furan. Synthesized via ester hydrolysis (78% yield) . Biological Activity: Demonstrated enterovirus inhibition, suggesting substituent positioning affects target binding .

5-(1-Hexynyl)-furan-2-carboxylic acid (C₁₁H₁₂O₃):

Electron-Donating and Withdrawing Groups

- 5-(Nitrophenyl)-furan-2-carboxylic Acid Isomers (ortho, meta, para):

- Key Difference : Position of nitro group on phenyl ring.

- Impact :

- Solubility : Para isomer exhibits higher solubility in propan-2-ol (2.1 mg/mL) due to symmetry, compared to ortho (1.3 mg/mL) and meta (1.8 mg/mL) .

Electronic Effects : Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (C₁₃H₇F₆O₃):

- Key Difference : Dual CF₃ groups.

- Impact : Strong electron-withdrawing effects lower pKa (~2.8), improving membrane permeability. Low toxicity (IC₅₀ >100 μM in MRC-5 fibroblasts) .

Biological Activity

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazole moiety, which contribute to its biological activity. The unique substitution pattern of this compound enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through interactions with binding pockets. The exact pathways depend on the biological context and target molecules involved.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and furan rings exhibit notable antimicrobial properties . This compound has been explored for its potential efficacy against various pathogens, demonstrating significant inhibitory effects in preliminary studies .

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent . Studies have indicated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a related pyrazole derivative exhibited a selective COX-2 inhibition with an IC50 value indicating strong anti-inflammatory potential .

Anticancer Properties

This compound has been investigated for anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)-1H-pyrazole-3-carboxylic acid | Contains both furan and pyrazole | Moderate antimicrobial activity |

| 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid | Similar furan structure | Notable anti-inflammatory effects |

| 5-(1H-Pyrazol-1-yl)furan-2-carboxylic acid | Variations in substitution pattern | Exhibits anticancer properties |

This table highlights how variations in structure can influence the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study showed that derivatives exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- Anti-inflammatory Mechanism : Research demonstrated that the compound significantly reduced edema in animal models, supporting its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound effectively induced apoptosis in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), showing IC50 values comparable to established chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of furan and pyrazole precursors. Key steps include:

- Condensation : Furan derivatives (e.g., 2-furoic acid) are reacted with hydrazine derivatives to form the pyrazole ring .

- Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis may introduce the carboxylic acid group .

Critical parameters include: - Temperature : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in acetic acid) .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or KOH) modulate reaction rates and regioselectivity .

Yields range from 40–70%, with purity >95% achievable via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly soluble in water (<1 mg/mL at 25°C) .

- Stability :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or furan) impact bioactivity?

Comparative studies of analogs reveal:

Q. What computational models predict binding interactions of this compound with biological targets?

- Molecular Docking : Pyrazole and carboxylic acid moieties show affinity for kinases (e.g., COX-2, IC₅₀ ~15 µM) via hydrogen bonding to Arg120 and Tyr355 .

- QSAR Studies : Electron-withdrawing groups on furan improve anti-inflammatory activity (pIC₅₀ = 6.2 vs. 5.8 for unsubstituted) .

- MD Simulations : Stability in protein binding pockets correlates with π-π stacking of the furan ring and hydrophobic residues .

Q. How can contradictory data on its mechanism of action be resolved?

Discrepancies in reported mechanisms (e.g., ROS scavenging vs. enzyme inhibition) may arise from:

- Assay Conditions : Varying pH or redox environments alter reactivity .

- Cellular Context : Tissue-specific expression of target proteins (e.g., differential NADPH oxidase levels) .

Resolution strategies: - Orthogonal Assays : Combine enzymatic (e.g., fluorogenic substrates) and cellular (e.g., siRNA knockdown) approaches .

- Metabolomic Profiling : Identify downstream metabolites to confirm primary targets .

Methodological Recommendations

Q. What strategies mitigate challenges in synthesizing analogs with improved pharmacokinetics?

- Prodrug Design : Esterification of the carboxylic acid group enhances oral bioavailability (e.g., ethyl ester prodrug: 65% vs. 12% for parent) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 20% .

- Green Chemistry : Use water as a solvent for cyclization steps, reducing waste (E-factor <5) .

Q. How should researchers prioritize analogs for in vivo testing?

Use a tiered screening pipeline:

In Silico Filters : ADMET predictions (e.g., CNS permeability, hERG inhibition) .

In Vitro Assays : Cytotoxicity (MTT assay), microsomal stability (>50% remaining at 1 h) .

In Vivo Pilot Studies : Pharmacokinetics (AUC >500 ng·h/mL) and acute toxicity (LD₅₀ >500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.